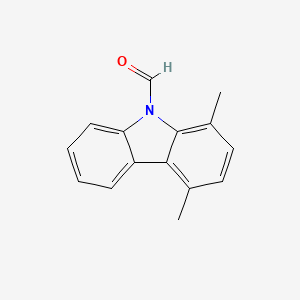

1,4-dimethyl-9H-carbazole-9-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethylcarbazole-9-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-10-7-8-11(2)15-14(10)12-5-3-4-6-13(12)16(15)9-17/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOGPBYOQYEQNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Strategies of 1,4 Dimethyl 9h Carbazole 9 Carbaldehyde

Transformations of the Aldehyde Moiety at N9

The aldehyde group at the N9 position of 1,4-dimethyl-9H-carbazole-9-carbaldehyde is a versatile functional handle for a variety of chemical transformations. Its reactivity is primarily centered around the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Additions and Condensation Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. The initial addition of a nucleophile to the carbonyl carbon forms a tetrahedral intermediate, which can then be protonated or undergo elimination to yield a variety of stable products.

The reaction of this compound with primary amines is expected to yield imines, also known as Schiff bases. This condensation reaction typically occurs under mildly acidic conditions, which catalyze the dehydration of the intermediate hemiaminal. Similarly, reaction with hydroxylamine (B1172632) will produce the corresponding oxime. The reverse reaction, the formylation of amines using N-formylcarbazole, has been reported, indicating the feasibility of this equilibrium-driven process. jst.go.jp

Table 1: Examples of Imine and Oxime Formation with 9-Formylcarbazole Derivatives This table presents hypothetical yet chemically plausible reactions based on established principles, due to a lack of specific literature for the title compound.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Aniline | N-((1,4-dimethyl-9H-carbazol-9-yl)methylene)aniline | Imine Formation |

| This compound | Hydroxylamine | This compound oxime | Oxime Formation |

| This compound | Ethylamine | N-((1,4-dimethyl-9H-carbazol-9-yl)methylene)ethanamine | Imine Formation |

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. nih.govresearchgate.netnih.gov This reaction is a powerful tool for carbon-carbon bond formation. It is anticipated that this compound would readily undergo Knoevenagel condensation with various active methylene compounds such as malononitrile (B47326), cyanoacetic esters, and malonic esters to afford the corresponding electron-deficient alkenes. researchgate.netnih.gov

Table 2: Knoevenagel Condensation of 9-Formylcarbazole Derivatives This table presents hypothetical yet chemically plausible reactions based on established principles, due to a lack of specific literature for the title compound.

| Aldehyde | Active Methylene Compound | Base Catalyst | Product |

| This compound | Malononitrile | Piperidine | 2-((1,4-dimethyl-9H-carbazol-9-yl)methylene)malononitrile |

| This compound | Diethyl malonate | Pyrrolidine | Diethyl 2-((1,4-dimethyl-9H-carbazol-9-yl)methylene)malonate |

| This compound | Ethyl cyanoacetate (B8463686) | Triethylamine | Ethyl 2-cyano-3-(1,4-dimethyl-9H-carbazol-9-yl)acrylate |

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are indispensable methods for the synthesis of alkenes from aldehydes. masterorganicchemistry.commnstate.edulibretexts.org These reactions involve the treatment of the aldehyde with a phosphorus ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE). wikipedia.orgnrochemistry.comconicet.gov.arorganic-chemistry.orgorganic-chemistry.org It is highly probable that this compound would serve as an excellent substrate for these reactions, providing access to a wide array of vinyl-substituted 1,4-dimethylcarbazoles. The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions. nih.gov

Table 3: Olefination Reactions of 9-Formylcarbazole Derivatives This table presents hypothetical yet chemically plausible reactions based on established principles, due to a lack of specific literature for the title compound.

| Aldehyde | Olefination Reagent | Reaction Type | Product |

| This compound | Methyltriphenylphosphonium bromide | Wittig | 1,4-Dimethyl-9-vinyl-9H-carbazole |

| This compound | Triethyl phosphonoacetate | HWE | Ethyl 3-(1,4-dimethyl-9H-carbazol-9-yl)acrylate |

| This compound | (Cyanomethyl)triphenylphosphonium chloride | Wittig | 3-(1,4-Dimethyl-9H-carbazol-9-yl)acrylonitrile |

The aldehyde functionality can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid. Mild reducing agents like sodium borohydride (B1222165) (NaBH4) are expected to efficiently convert this compound to the corresponding alcohol, (1,4-dimethyl-9H-carbazol-9-yl)methanol. rsc.org The synthesis of the parent (9H-carbazol-9-yl)methanol has been reported through the reaction of carbazole (B46965) with formaldehyde. ontosight.aimdpi.com

Conversely, oxidation to the carboxylic acid, 1,4-dimethyl-9H-carbazole-9-carboxylic acid, can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent. The synthesis of 9H-carbazole-9-carboxylic acids via a one-pot N-alkylation with bromo-esters followed by hydrolysis has been documented, suggesting that the direct oxidation of the 9-carbaldehyde is a viable synthetic route. tandfonline.comtandfonline.comresearchgate.netresearchgate.netlookchem.com

Table 4: Reduction and Oxidation of 9-Formylcarbazole Derivatives This table presents hypothetical yet chemically plausible reactions based on established principles, due to a lack of specific literature for the title compound.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Sodium borohydride | (1,4-Dimethyl-9H-carbazol-9-yl)methanol | Reduction |

| This compound | Potassium permanganate | 1,4-Dimethyl-9H-carbazole-9-carboxylic acid | Oxidation |

Multi-Component Reactions Incorporating the Carbaldehyde

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govmdpi.commdpi.com Aldehydes are common components in many MCRs, and it is expected that this compound would be a suitable substrate for such transformations.

For instance, in the Passerini three-component reaction, an aldehyde, a carboxylic acid, and an isocyanide react to form an α-acyloxy amide. wikipedia.orgresearchgate.netorganic-chemistry.orgnih.gov Similarly, the Ugi four-component reaction involves an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like product. nih.govnih.govsemanticscholar.orgthieme-connect.de The incorporation of the this compound into these MCRs would lead to the synthesis of novel and complex carbazole derivatives with potential applications in medicinal chemistry and materials science.

Table 5: Multi-Component Reactions with 9-Formylcarbazole Derivatives This table presents hypothetical yet chemically plausible reactions based on established principles, due to a lack of specific literature for the title compound.

| Reaction Type | Reactants | Product Class |

| Passerini Reaction | This compound, Acetic acid, tert-Butyl isocyanide | α-Acyloxy amide |

| Ugi Reaction | This compound, Benzylamine, Benzoic acid, Cyclohexyl isocyanide | α-Acylamino amide |

Functionalization of the Carbazole Aromatic Core

The carbazole nucleus is an electron-rich aromatic system, making it amenable to various functionalization reactions. However, achieving regioselectivity is a significant challenge. Standard electrophilic substitution reactions on 1,4-dimethyl-9H-carbazoles often result in a mixture of products, as substitution can occur at the 3, 6, or 9 positions. nih.govmdpi.com To overcome this, more controlled and selective synthetic methodologies have been developed, including advanced electrophilic substitution strategies, transition metal-catalyzed C-H activation, and cross-coupling reactions at pre-functionalized sites.

While direct electrophilic substitution on the unsubstituted 1,4-dimethyl-9H-carbazole can be unselective, the strategic introduction of functional groups allows for more controlled reactions on the aromatic core. The inherent electronic properties of the carbazole system, influenced by the electron-donating nitrogen atom, direct incoming electrophiles primarily to the 3 and 6 positions.

Halogenation and nitration are fundamental electrophilic aromatic substitution reactions that serve as gateways to further derivatization. The regioselectivity of these reactions on the 1,4-dimethyl-9H-carbazole skeleton can be controlled to yield specific isomers. For instance, the bromination of 1,4-dimethyl-9H-carbazole is a known procedure to produce 6-bromo-1,4-dimethyl-9H-carbazole, which is a key intermediate for further functionalization. mdpi.com

Subsequent nitration of this brominated derivative demonstrates controlled regioselectivity. When 6-bromo-1,4-dimethyl-9H-carbazole is subjected to nitrating conditions, the nitro group is selectively introduced at the 3-position, yielding 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole. mdpi.com The presence of a strong electron-withdrawing group, such as the nitro group, can then influence and facilitate subsequent reactions on the carbazole core. mdpi.com

Table 1: Regioselective EAS Reactions on 1,4-Dimethyl-9H-Carbazole Derivatives

| Starting Material | Reagent | Product | Position of Substitution |

|---|---|---|---|

| 1,4-Dimethyl-9H-carbazole | Brominating Agent | 6-Bromo-1,4-dimethyl-9H-carbazole | C-6 |

| 6-Bromo-1,4-dimethyl-9H-carbazole | Nitrating Agent | 6-Bromo-1,4-dimethyl-3-nitro-9H-carbazole | C-3 |

In recent years, transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the direct functionalization of otherwise inert C-H bonds. chim.itresearchgate.net This strategy avoids the need for pre-functionalization of the substrate, offering a more efficient route to complex molecules. For carbazole derivatives, this approach enables site-selective introduction of various functional groups. chim.it The regioselectivity is often achieved through the use of a directing group, which coordinates to the metal catalyst and positions it in proximity to a specific C-H bond. rsc.org

The C-H bonds of the carbazole nucleus can be selectively targeted for arylation, alkylation, and the introduction of heteroatoms using various transition metal catalysts, including rhodium, palladium, and gold. chim.itnih.govnih.gov For example, the trivalent phosphine (B1218219) unit in N-(2-(diphenylphosphanyl)phenyl)carbazole can act as a directing group to facilitate the Rh(I)-catalyzed alkenylation exclusively at the C1 position of the carbazole moiety. chim.it

Gold catalysts have been shown to be effective in the multiple C-H functionalization of carbazole heterocycles with diazoalkanes, a form of C-H alkylation. nih.gov Studies on N-alkyl and N-aryl carbazoles demonstrate that double C-H functionalization occurs, yielding products in good to high yields. nih.gov This method highlights the potential for introducing multiple functional groups in a streamlined manner. nih.gov The development of these methods allows for the site-selective modification of the carbazole core, enabling the synthesis of a wide array of derivatives. chim.it

Table 2: Examples of Transition Metal-Catalyzed C-H Functionalization of Carbazoles

| Reaction Type | Carbazole Substrate | Catalyst System | Directing Group | Position of Functionalization |

|---|---|---|---|---|

| Alkenylation | N-(2-(diphenylphosphanyl)phenyl)carbazole | Rh(I) | Phosphine | C-1 |

| Alkylation (Double) | N-Methyl Carbazole | (L1)AuCl / AgSbF6 | None (Substrate-directed) | Not specified |

| Alkylation (Double) | N-Phenyl Carbazole | (L1)AuCl / AgSbF6 | None (Substrate-directed) | Not specified |

Cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools for forming carbon-carbon bonds. rsc.orgresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. nih.gov For the 1,4-dimethyl-9H-carbazole system, this strategy is highly effective for introducing aryl and heteroaryl substituents at specific, pre-functionalized positions of the carbazole core. nih.govmdpi.com

A common approach involves the Suzuki-Miyaura coupling of a carbazolyl boronic acid with various (hetero)aryl halides. nih.govmdpi.com For example, (5,8-dimethyl-9H-carbazol-3-yl)boronic acid, which can be prepared from 6-bromo-1,4-dimethyl-9H-carbazole, serves as a versatile building block. mdpi.com Its reaction with different aryl halides under standard palladium catalysis [e.g., Pd(PPh₃)₄ with a base like Na₂CO₃] yields a variety of 6-aryl-1,4-dimethyl-9H-carbazoles in good yields. nih.govmdpi.com

Alternatively, a halogenated carbazole can be coupled with an arylboronic acid. The reaction of 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole with phenylboronic acid, catalyzed by Pd(PPh₃)₄, successfully produces 1,4-dimethyl-3-nitro-6-phenyl-9H-carbazole. nih.gov The presence of the electron-withdrawing nitro group facilitates this transformation. mdpi.com

Table 3: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles

| Carbazole Substrate | Coupling Partner | Catalyst | Base | Product | Yield |

|---|---|---|---|---|---|

| N-Boc-5,8-dimethyl-9H-carbazol-3-boronic acid | 3-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | N-Boc-1,4-dimethyl-6-pyridin-3-yl-9H-carbazole | Good |

| 6-Bromo-1,4-dimethyl-3-nitro-9H-carbazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dimethyl-3-nitro-6-phenyl-9H-carbazole | Reasonable |

| 6-Bromo-1,4-dimethyl-3-nitro-9H-carbazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 6-(4-Methoxyphenyl)-1,4-dimethyl-3-nitro-9H-carbazole | Reasonable |

Yields reported as "Good" or "Reasonable" as described in the source literature. nih.govmdpi.com

Transition Metal-Catalyzed C-H Activation and Direct Functionalization

Formation of Polymeric and Supramolecular Architectures

The derivatization of the this compound scaffold is not limited to the modification of the aromatic core. The N-formyl (carbaldehyde) group provides a reactive handle for the construction of larger, more complex structures such as polymers and supramolecular assemblies. Carbazoles are well-regarded for their use in creating polymers and electroluminescent materials due to their electronic and photophysical properties. researchgate.net

The aldehyde functionality is highly versatile for polymer synthesis. It can undergo condensation reactions with amines to form polyimines (Schiff base polymers) or be oxidized to a carboxylic acid, which can then be used in the synthesis of polyesters or polyamides. These polymeric materials incorporating the carbazole moiety are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs). ontosight.ai

In the realm of supramolecular chemistry, the aldehyde group can participate in the formation of ordered, non-covalently linked architectures. The oxygen atom of the carbaldehyde can act as a hydrogen bond acceptor, while the carbazole rings can engage in π-π stacking interactions, leading to the self-assembly of complex structures. Furthermore, carbazole-based ligands can be incorporated into metal-organic frameworks (MOFs), which are crystalline porous polymers built from metal ions or clusters linked by organic ligands. wikipedia.org The specific geometry and electronic properties of the this compound molecule make it a candidate for designing novel functional materials with tailored properties for applications in catalysis, gas storage, and separation. wikipedia.org

Polymerization Strategies Utilizing the Aldehyde Functionality

The aldehyde group of this compound is a key functional group for the synthesis of novel polymeric materials. Various polymerization strategies can be envisioned that leverage the reactivity of the formyl group to introduce the carbazole moiety into a polymer backbone or as a pendant group. These strategies can lead to polymers with interesting optical and electronic properties, owing to the carbazole unit.

One potential approach is through condensation polymerization . For instance, the reaction of this compound with monomers containing active methylene groups, such as malononitrile or cyanoacetate derivatives, via Knoevenagel condensation would yield vinyl monomers. These monomers, possessing a carbazole unit and electron-withdrawing groups, could then be polymerized through radical or anionic polymerization methods to afford polymers with tailored electronic properties.

Another strategy involves the formation of poly(azomethine)s or Schiff base polymers . The condensation reaction of the aldehyde with various aromatic or aliphatic diamines can lead to the formation of high molecular weight polymers. The resulting poly(azomethine)s incorporating the 1,4-dimethyl-9H-carbazole unit are expected to exhibit interesting thermal and photophysical properties. The properties of these polymers can be fine-tuned by varying the structure of the diamine comonomer.

Furthermore, the aldehyde functionality can be utilized in multicomponent polymerization reactions . For example, a Passerini or Ugi-type multicomponent polymerization involving this compound, an isocyanide, and a carboxylic acid could lead to the formation of complex polyamide structures with pendant carbazole groups.

Below is a table summarizing potential polymerization strategies and the resulting polymer types.

| Polymerization Strategy | Comonomer(s) | Resulting Polymer Type | Potential Properties |

| Knoevenagel Condensation followed by Radical Polymerization | Malononitrile, Ethyl Cyanoacetate | Poly(vinylcarbazole) derivative | Photoconductive, Hole-transporting |

| Schiff Base Polycondensation | 1,4-Phenylenediamine, 4,4'-Oxydianiline | Poly(azomethine) | Thermally stable, Photoresponsive |

| Wittig Polycondensation | Bis(triphenylphosphonium) salts | Poly(phenylene vinylene) derivative | Electroluminescent, Semiconducting |

| Multicomponent Polymerization (e.g., Ugi) | Isocyanide, Carboxylic acid, Amine | Polyamide derivative | Functional, High solubility |

This table presents hypothetical polymerization strategies based on the known reactivity of aldehydes and carbazoles, as specific research on the polymerization of this compound is not extensively documented.

Self-Assembly of Derivatives via Non-Covalent Interactions

The self-assembly of derivatives of this compound into ordered supramolecular structures is a promising avenue for the development of advanced functional materials. The driving forces for such self-assembly are primarily non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces. mdpi.com The planar and electron-rich nature of the carbazole core makes it highly amenable to π-π stacking interactions. nih.gov

To facilitate self-assembly, this compound can be derivatized to introduce specific functional groups capable of forming directional non-covalent bonds. For instance, converting the aldehyde to a carboxylic acid or an alcohol would introduce hydrogen bonding donor and acceptor sites. The subsequent self-assembly of these derivatives in solution or on surfaces could lead to the formation of well-defined nanostructures such as nanofibers, vesicles, or organogels.

The introduction of long alkyl chains to the carbazole backbone can also promote self-assembly through a combination of π-π stacking of the aromatic cores and van der Waals interactions between the aliphatic chains. This can lead to the formation of liquid crystalline phases or highly ordered thin films.

Furthermore, the aldehyde group can be used as a reactive site to attach moieties that can participate in specific non-covalent interactions. For example, reaction with a molecule containing a pyridine (B92270) unit could introduce a site for metal coordination-driven self-assembly. Similarly, the introduction of a urea (B33335) or amide functionality can promote strong, directional hydrogen bonding, leading to the formation of robust supramolecular polymers. tue.nl

The table below outlines potential derivatization strategies and the resulting non-covalent interactions that can drive self-assembly.

| Derivative of this compound | Key Non-Covalent Interaction(s) | Potential Supramolecular Structure |

| 1,4-dimethyl-9H-carbazole-9-carboxylic acid | Hydrogen bonding, π-π stacking | Nanofibers, Gels |

| N-(1,4-dimethyl-9H-carbazol-9-ylmethyl)alkanamide | Hydrogen bonding, van der Waals forces | Lamellar structures, Liquid crystals |

| (1,4-dimethyl-9H-carbazol-9-yl)methanol | Hydrogen bonding | Supramolecular sheets |

| Schiff base with aminopyridine | Metal coordination, π-π stacking | Metallo-supramolecular polymers |

This table presents potential self-assembly strategies based on the principles of supramolecular chemistry, as specific research on the self-assembly of this compound derivatives is not extensively documented.

Theoretical and Computational Investigations of 1,4 Dimethyl 9h Carbazole 9 Carbaldehyde

Electronic Structure and Molecular Orbital Theory Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized ground-state geometries of molecules. In the case of carbazole (B46965) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d), are performed to predict molecular structures. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in related carbazole structures, the planarity of the carbazole ring system is a key feature, although substituents can introduce minor deviations. The geometry optimization process seeks the lowest energy conformation of the molecule, providing a stable structure that can be used for further computational analysis.

Table 1: Representative Calculated Geometrical Parameters for Carbazole-based Structures

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-N (carbazole ring) | ~1.37-1.40 | |

| C-C (aromatic) | ~1.38-1.42 | |

| C=O (carbaldehyde) | ~1.21-1.23 | |

| N-C (carbaldehyde) | ~1.40-1.43 | |

| C-N-C (carbazole ring) | ~108-110 | |

| C-C-C (aromatic) | ~118-122 | |

| N-C=O (carbaldehyde) | ~120-125 |

Note: The values presented are typical ranges for carbazole derivatives and may vary for 1,4-dimethyl-9H-carbazole-9-carbaldehyde.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited-state properties of molecules. rsc.org It allows for the prediction of vertical excitation energies, which correspond to absorption spectra (UV-Vis), and emission spectra. rsc.org These calculations are crucial for understanding the photophysical properties of materials used in applications like organic light-emitting diodes (OLEDs) and solar cells. rsc.org For carbazole derivatives, TD-DFT can elucidate the nature of electronic transitions, such as whether they are localized on the carbazole core or involve charge transfer to or from the substituent groups. The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory that help in understanding the electronic behavior of a molecule. youtube.com The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). irjweb.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that influences the chemical reactivity and the electronic absorption and emission properties of the molecule. irjweb.com

For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO distribution can be influenced by the nature of the substituents. In this compound, the electron-withdrawing carbaldehyde group is expected to lower the LUMO energy level and influence its spatial distribution. The methyl groups, being weakly electron-donating, will have a smaller effect on the HOMO energy. The HOMO-LUMO gap can be tuned by modifying the substituents on the carbazole core. nankai.edu.cn

Mulliken population analysis is a method used to calculate the partial atomic charges in a molecule, providing insight into the charge distribution and identifying electrophilic and nucleophilic sites. bhu.ac.in In carbazole derivatives, the nitrogen atom typically carries a negative partial charge, while the hydrogen atoms of the methyl groups and the carbon atom of the carbonyl group are expected to have positive partial charges. This charge distribution influences the molecule's electrostatic potential and its interactions with other molecules. bhu.ac.in

Table 2: Calculated Electronic Properties for Carbazole Derivatives

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.0 to -6.0 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 2.5 to 4.5 |

Note: These are typical ranges for carbazole derivatives and the specific values for this compound would require specific calculations.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of a molecule is determined by the rotational barriers around its single bonds. For this compound, a key rotational barrier is that of the C(9)-C(aldehyde) bond, which connects the carbaldehyde group to the carbazole nitrogen. The rotation around this bond will determine the orientation of the aldehyde group relative to the plane of the carbazole ring. Computational methods can be used to calculate the energy profile for this rotation, identifying the minimum energy (preferred) conformations and the transition states (rotational barriers). The planarity of the system can be influenced by steric hindrance between the aldehyde group and the methyl groups at positions 1 and 4. The preferred conformation will likely be a balance between electronic conjugation effects, which favor planarity, and steric repulsion, which may favor a twisted conformation.

Computational Elucidation of Reaction Mechanisms

Transition State Characterization for Synthetic Pathways

The synthesis of aryl aldehydes such as this compound often involves electrophilic substitution reactions, with the Vilsmeier-Haack reaction being a prominent method for formylation. mdpi.comnih.gov Understanding the mechanism of such reactions is crucial for optimizing reaction conditions and improving yields. Transition state (TS) calculations are a cornerstone of computational chemistry for elucidating reaction mechanisms and determining reaction kinetics. e3s-conferences.org

Theoretical studies on the Vilsmeier reaction of the parent carbazole scaffold have been performed using semi-empirical molecular orbital (MO) calculations, such as the AM1 method, to map the reaction pathway. rsc.orgresearchgate.net This approach involves:

Geometry Optimization: The structures of the reactants, intermediates, transition states, and products are fully optimized to find their lowest energy conformations.

Transition State Location: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state. This is often confirmed by a frequency calculation, where the TS is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. fossee.in

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located TS correctly connects the reactant and product, an IRC calculation is performed. This traces the minimum energy path from the transition state downhill to the corresponding reactant and product, ensuring the correct connection on the potential energy surface. fossee.in

For the formylation of a carbazole derivative, the calculations would model the electrophilic attack of the Vilsmeier reagent (e.g., chloroiminium cation) on the electron-rich carbazole ring. The transition state would represent the energy maximum for the formation of the sigma complex (Wheland intermediate). Subsequent calculations would characterize the transition state for the elimination of a proton to restore aromaticity and yield the final formylated product. researchgate.net The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of the reaction. researchgate.netfossee.in

Prediction of Reactivity and Selectivity Profiles

Computational methods are invaluable for predicting the reactivity of a molecule and the regioselectivity of its reactions. For an aromatic system like 1,4-dimethyl-9H-carbazole, the key is to determine which positions on the ring are most susceptible to electrophilic attack. Density Functional Theory (DFT) is a widely used method for this purpose. researchgate.netchim.it

One powerful tool derived from DFT is the Fukui function . This function helps to identify the most reactive sites in a molecule by analyzing the change in electron density when an electron is added or removed. researchgate.net For an electrophilic attack, the relevant Fukui function indicates the sites most susceptible to losing electron density, thus identifying the nucleophilic regions of the molecule. researchgate.net The methyl groups at the 1- and 4-positions are electron-donating, which is expected to increase the nucleophilicity of the carbazole ring system, influencing the preferred site of formylation.

Additionally, calculated properties such as electrostatic potential (ESP) maps and frontier molecular orbital (FMO) analysis can provide insights into reactivity:

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are prone to attack by electrophiles.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) is particularly important for electrophilic reactions. The regions of the molecule where the HOMO has the largest density are typically the most nucleophilic and therefore the most likely sites of reaction.

By applying these computational tools to the 1,4-dimethyl-9H-carbazole core, researchers can predict whether the formylation to produce this compound or substitution on the aromatic ring is more favorable, and at which ring position (e.g., C3, C6) an electrophilic attack would preferentially occur.

In Silico Prediction of Spectroscopic Parameters (Focus on methodology)

Computational spectroscopy is a field that simulates spectroscopic data, aiding in the interpretation of experimental results and the structural elucidation of new compounds. High-level quantum chemical calculations can accurately predict various spectroscopic parameters. frontiersin.orgresearchgate.net

Computational NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure determination. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, which is particularly useful for distinguishing between isomers.

The most common and reliable methodology for calculating NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT. imist.maresearchgate.netmdpi.comnih.gov The general procedure is as follows:

Geometry Optimization: The molecular structure of this compound is first optimized, usually with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311G(d,p)). imist.mamdpi.com

Shielding Tensor Calculation: Using the optimized geometry, the GIAO method is employed at the same or a higher level of theory to calculate the absolute isotropic magnetic shielding tensors (σ) for each nucleus. nih.gov

Chemical Shift Calculation: The calculated shielding tensors are not directly comparable to experimental chemical shifts. Therefore, the shielding tensor of a reference compound, typically tetramethylsilane (B1202638) (TMS), is calculated at the exact same level of theory. The predicted chemical shift (δ) is then obtained by subtracting the calculated shielding of the nucleus of interest from the shielding of the reference: δ_sample = σ_TMS - σ_sample. mdpi.com

This approach has been successfully applied to carbazole and its N-alkyl derivatives, showing good correlation between theoretical and experimental data. researchgate.net For complex molecules, this computational validation can be crucial for the correct assignment of NMR signals. conicet.gov.ar

Vibrational Frequency Calculations for Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and determining molecular structure by probing molecular vibrations. nih.gov Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities.

The standard approach is based on the harmonic approximation, where the potential energy surface around the equilibrium geometry is assumed to be parabolic. nih.gov The methodology involves these steps:

Geometry Optimization: As with other methods, the first step is to obtain the optimized equilibrium geometry of the molecule using a reliable method, such as DFT with a functional like B3LYP or ωB97X-D and an appropriate basis set (e.g., 6-311++G(d,p)). rsc.orgresearchgate.net

Hessian Matrix Calculation: The second derivatives of the energy with respect to the nuclear coordinates are calculated, forming the Hessian matrix. This can be done analytically or via numerical finite-difference methods. nih.govuit.no

Frequency Calculation: Diagonalizing the mass-weighted Hessian matrix yields the harmonic vibrational frequencies and the normal modes (the collective atomic motions) for each vibration. rsc.orguit.no

Intensity Calculation:

IR Intensities are proportional to the square of the change in the molecular dipole moment during a specific vibration. These are calculated from the first derivative of the dipole moment with respect to the normal mode coordinates. nih.gov

Raman Activities are related to the change in the molecular polarizability during a vibration. These are calculated from the derivatives of the polarizability tensor. nih.gov

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for DFT calculations) to improve agreement with experimental spectra. rsc.org This combined computational-experimental approach is highly effective for the detailed interpretation of vibrational spectra of carbazole derivatives. rsc.org

| Spectroscopy Type | Primary Computational Method | Key Calculated Parameters | Common Level of Theory |

|---|---|---|---|

| NMR | GIAO (Gauge-Independent Atomic Orbital) | Isotropic Magnetic Shielding Tensors | DFT (e.g., B3LYP) / 6-311G(d,p) |

| Infrared (IR) | Harmonic Frequency Calculation | Vibrational Frequencies, Dipole Moment Derivatives | DFT (e.g., ωB97X-D) / 6-311++G(d,p) |

| Raman | Harmonic Frequency Calculation | Vibrational Frequencies, Polarizability Derivatives | DFT (e.g., B3LYP) / 6-311++G(d,p) |

| UV-Vis | TD-DFT (Time-Dependent DFT) | Excitation Energies, Oscillator Strengths | TD-DFT (e.g., PBE0, M06) / 6-311++G(d,p) |

UV-Vis Absorption and Emission Spectrum Simulations

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra of organic molecules. mdpi.com

The simulation of a UV-Vis spectrum for this compound would follow this procedure:

Ground-State Optimization: The geometry of the molecule in its electronic ground state is optimized using a suitable DFT functional and basis set. nih.gov

Excited-State Calculation: Starting from the optimized ground-state geometry, a TD-DFT calculation is performed. This method computes the vertical excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one. mdpi.com

Spectrum Generation: The output provides a list of electronic transitions with their corresponding excitation energies (which can be converted to wavelength, λ) and oscillator strengths. The oscillator strength is a measure of the probability of a transition occurring and is related to the intensity of the absorption peak. The main absorption bands (e.g., λmax) correspond to transitions with high oscillator strengths. iaamonline.org

The choice of the DFT functional (e.g., B3LYP, PBE0, M06, CAM-B3LYP) is critical, as different functionals can yield varying accuracy for different types of electronic transitions (e.g., local vs. charge-transfer excitations). nih.govresearchgate.netacs.org Furthermore, since experimental spectra are usually recorded in solution, the use of a solvent model, such as the Polarizable Continuum Model (PCM), is often necessary to account for the effect of the solvent on the electronic transitions. mdpi.com

Molecular Docking and Protein-Ligand Interaction Simulations

Carbazole-containing molecules are recognized for their diverse biological activities, including potent anticancer properties. nih.govresearchgate.netnih.govbohrium.com Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. rsc.org It is a key tool in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. nih.gov

While specific docking studies on this compound are not widely reported, the methodology can be understood from numerous studies on analogous carbazole derivatives with anticancer activity. nih.govrsc.orgresearchgate.net The typical workflow involves:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The 3D structure of the ligand is generated and optimized for its lowest energy conformation.

Defining the Binding Site: A grid box is defined around the active site or a potential allosteric site of the protein. In some cases, "blind docking" is performed, where the entire protein surface is searched to identify potential binding pockets.

Docking Simulation: A docking algorithm, implemented in software like AutoDock Vina, systematically samples different conformations and orientations of the ligand within the defined binding site. rsc.orgresearchgate.net It then scores these poses based on a scoring function that estimates the binding affinity (free energy of binding). The pose with the lowest binding energy is typically considered the most probable binding mode. rsc.org

Analysis of Interactions: The resulting protein-ligand complex is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions, which stabilize the binding.

Studies on similar carbazole derivatives have identified protein kinases (e.g., CDK2, CK2) and DNA G-quadruplexes as potential targets. nih.govresearchgate.netmdpi.com Interactions often involve the planar carbazole ring system participating in π-stacking with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in the protein's active site.

Advanced Methodologies for Structural Characterization and Mechanistic Analysis

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS allows for the determination of a unique molecular formula.

For 1,4-dimethyl-9H-carbazole-9-carbaldehyde, the expected molecular formula is C₁₅H₁₃NO. An HRMS analysis would be used to verify this composition. The technique would measure the experimental monoisotopic mass of the protonated molecule [M+H]⁺ or another adduct and compare it to the theoretically calculated mass. Agreement between the experimental and calculated values within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the proposed molecular formula.

Table 1: Theoretical HRMS Data for C₁₅H₁₃NO

| Ion Formula | Calculated Mass (Da) |

|---|---|

| [C₁₅H₁₃NO + H]⁺ | 224.1070 |

| [C₁₅H₁₃NO + Na]⁺ | 246.0889 |

| [C₁₅H₁₃NO + K]⁺ | 262.0629 |

Note: This table represents theoretical values. Specific experimental HRMS data for this compound was not found in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution by probing the magnetic properties of atomic nuclei.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide information about the chemical environment and number of different types of protons and carbons in the molecule. For this compound, ¹H NMR would show distinct signals for the formyl proton, the aromatic protons on the carbazole (B46965) core, and the two methyl groups.

Two-dimensional (2D) NMR experiments establish correlations between nuclei, revealing the bonding framework and spatial proximity of atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to map out the proton framework of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has a proton attached.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity between protons, which is vital for determining stereochemistry and conformational preferences. A NOESY spectrum could show correlations between the formyl proton and the protons on the aromatic rings at positions 1 and 8.

Table 2: Predicted ¹H and ¹³C NMR Assignments for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (from H) |

|---|---|---|---|

| 1-CH₃ | ~20 | ~2.5 (s, 3H) | C1, C2, C9a |

| 4-CH₃ | ~18 | ~2.6 (s, 3H) | C3, C4, C4a |

| 2 | ~125 | ~7.2 (d) | C1, C4, C9a |

| 3 | ~120 | ~7.1 (d) | C1, C4a |

| 5 | ~120 | ~8.0 (d) | C4, C7, C8a |

| 6 | ~122 | ~7.3 (t) | C8, C4b |

| 7 | ~127 | ~7.4 (t) | C5, C8a |

| 8 | ~115 | ~7.8 (d) | C6, C9, C8a |

| 9-CHO | ~160 | ~9.5 (s, 1H) | C4a, C4b |

| 1 | Quaternary | ~130 | - |

| 4 | Quaternary | ~135 | - |

| 4a | Quaternary | ~125 | - |

| 4b | Quaternary | ~122 | - |

| 8a | Quaternary | ~140 | - |

| 9a | Quaternary | ~142 | - |

Note: This table is a theoretical representation based on known chemical shift ranges for similar carbazole structures. Specific experimental NMR data for this compound could not be located.

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) analyzes materials in their solid form. This technique is particularly valuable for studying materials that are insoluble or to probe structural features that exist only in the solid state. For this compound, ssNMR could be used to identify the presence of different crystalline forms (polymorphs), which may have distinct physical properties. It can also provide insights into intermolecular interactions and the packing arrangement of molecules in a non-crystalline or aggregated state. No published solid-state NMR studies for this compound were identified.

X-ray Diffraction Studies

X-ray diffraction is the premier method for determining the three-dimensional arrangement of atoms in a solid material.

By irradiating a single, well-ordered crystal with X-rays, this technique can determine the precise coordinates of every atom in the molecule, providing unequivocal proof of its structure. The analysis yields detailed information on bond lengths, bond angles, and torsional angles. Furthermore, it reveals how individual molecules pack together to form the crystal lattice, elucidating intermolecular forces such as π–π stacking or weak hydrogen bonds that govern the solid-state architecture. The successful growth of a suitable single crystal of this compound would be a prerequisite for this analysis. No crystallographic data for this compound is currently available in the searched literature.

Table 3: Crystallographic Data (Illustrative Example)

| Parameter | Value |

|---|---|

| Empirical formula | C₁₅H₁₃NO |

| Formula weight | 223.27 |

| Crystal system | Not Available |

| Space group | Not Available |

| a, b, c (Å) | Not Available |

| α, β, γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z | Not Available |

Note: This table indicates the type of data obtained from a single-crystal X-ray diffraction experiment. No such data has been published for this compound.

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline or powdered solid. Instead of a single crystal, a bulk sample containing millions of randomly oriented crystallites is analyzed. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. PXRD is primarily used to identify the composition of a bulk sample, determine its phase purity, and distinguish between different polymorphs. A reference pattern, often calculated from single-crystal data, is typically used for comparison. No powder diffraction patterns for this compound have been reported.

Spectroscopic Techniques for Electronic and Photophysical Behavior

Spectroscopic methods are fundamental in elucidating the electronic structure and photophysical properties of carbazole derivatives. These techniques provide insights into molecular vibrations, electronic transitions, and redox behavior, which are crucial for understanding the potential applications of these compounds in materials science and electronics.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify functional groups and characterize the molecular structure of a compound. For a carbazole derivative like this compound, the spectra would be expected to show characteristic peaks corresponding to its distinct structural components.

Detailed Research Findings:

Carbazole Core: The core carbazole structure typically exhibits aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region.

Methyl Groups: The presence of dimethyl groups would be confirmed by C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹.

Carbaldehyde Group: A key feature would be the strong carbonyl (C=O) stretching band of the aldehyde group, typically appearing in the range of 1700-1680 cm⁻¹ for N-formyl carbazoles. The C-H stretch of the aldehyde proton (CHO) would be expected as a weaker band between 2850 and 2750 cm⁻¹.

While these are the expected regions for vibrational modes, specific experimental FT-IR and Raman data for this compound are not available in the surveyed literature. Analysis of related compounds, such as other substituted carbazole aldehydes, confirms the diagnostic power of these techniques in identifying the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic C-H | >3000 | Stretching |

| Aliphatic C-H (Methyl) | 2950-2850 | Stretching |

| Aldehyde C-H | 2850-2750 | Stretching |

| Carbonyl C=O (Aldehyde) | 1700-1680 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

UV-Visible Absorption and Fluorescence Emission Spectroscopy

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions and emissive properties of molecules. Carbazole and its derivatives are well-known for their distinct photophysical behavior, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors.

Detailed Research Findings: The electronic spectrum of carbazole derivatives is characterized by strong absorption bands in the UV region. These absorptions are typically attributed to π-π* transitions within the conjugated carbazole ring system. For this compound, one would anticipate absorption maxima similar to other N-substituted carbazoles. The addition of the carbaldehyde group at the 9-position (nitrogen atom) can influence the electronic properties, potentially causing shifts in the absorption and emission wavelengths compared to the unsubstituted carbazole core.

Fluorescence studies on related carbazole compounds show that they are often highly emissive, typically in the blue region of the spectrum. The fluorescence quantum yield and the position of the emission peak are sensitive to the substituents and the solvent environment. However, specific absorption maxima (λ_max), molar extinction coefficients (ε), and fluorescence emission data for this compound have not been reported in the scientific literature.

| Parameter | Expected Value / Observation | Technique |

|---|---|---|

| Absorption Maxima (λ_max) | Data not available in literature (Expected in UV region) | UV-Visible Spectroscopy |

| Molar Extinction Coefficient (ε) | Data not available in literature | UV-Visible Spectroscopy |

| Emission Maxima (λ_em) | Data not available in literature (Expected in blue region) | Fluorescence Spectroscopy |

| Quantum Yield (Φ_f) | Data not available in literature | Fluorescence Spectroscopy |

Cyclic Voltammetry for Electrochemical Redox Properties

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound, such as its oxidation and reduction potentials. For carbazole derivatives, CV is essential for evaluating their potential as hole-transporting materials in electronic devices. The carbazole moiety is typically electron-rich and can be reversibly oxidized.

Detailed Research Findings: The cyclic voltammogram of a carbazole derivative generally shows an oxidative wave corresponding to the formation of a radical cation. The position of this wave (the oxidation potential) is a measure of the energy required to remove an electron, which relates to the Highest Occupied Molecular Orbital (HOMO) energy level. Substituents on the carbazole ring or the nitrogen atom can significantly alter this potential. An electron-withdrawing group, such as a carbaldehyde, attached to the nitrogen atom would be expected to make the oxidation more difficult, shifting the oxidation potential to a higher value compared to unsubstituted carbazole.

Despite the common application of this technique to carbazoles, specific experimental data, including oxidation and reduction potentials for this compound, are absent from published research.

| Parameter | Expected Value / Observation |

|---|---|

| Oxidation Potential (E_ox) | Data not available in literature |

| Reduction Potential (E_red) | Data not available in literature |

| HOMO Energy Level | Data not available in literature |

| LUMO Energy Level | Data not available in literature |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques are critical for determining the thermal stability, melting point, and decomposition behavior of materials, which are vital properties for applications in electronic devices that operate at elevated temperatures.

Detailed Research Findings:

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature (T_d), which is a key indicator of thermal stability. For carbazole-based materials intended for use in OLEDs, a high decomposition temperature (typically above 300 °C) is desirable.

Differential Scanning Calorimetry (DSC): DSC is used to measure heat flow associated with thermal transitions in a material. It can identify the melting point (T_m) of crystalline materials and the glass transition temperature (T_g) of amorphous materials. These parameters are crucial for understanding the morphological stability of thin films used in devices.

No specific TGA or DSC thermograms or corresponding data for this compound are available in the reviewed literature. For comparison, studies on other carbazole derivatives often report high thermal stability.

| Parameter | Expected Value / Observation | Technique |

|---|---|---|

| Decomposition Temperature (T_d) | Data not available in literature | TGA |

| Melting Point (T_m) | Data not available in literature | DSC |

| Glass Transition Temperature (T_g) | Data not available in literature | DSC |

Potential Applications in Advanced Materials Science

Organic Electronics and Optoelectronics

The inherent electronic properties of the carbazole (B46965) unit, such as its high hole mobility and thermal stability, make it a favored component in organic electronic devices. researchgate.netnih.gov The 1,4-dimethyl-9H-carbazole-9-carbaldehyde molecule serves as a precursor to materials used in various optoelectronic applications.

Efficient hole-transporting materials (HTMs) are critical for the performance of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). These materials must exhibit high hole mobility, appropriate energy levels to facilitate charge injection and extraction, and good thermal and morphological stability. nih.govresearchgate.net Carbazole-based molecules are frequently employed as the core of HTMs to meet these requirements. rsc.orgresearchgate.net

The this compound can be chemically modified through the aldehyde group to synthesize larger, more complex HTMs. For instance, the aldehyde can undergo reactions like reductive amination or condensation to attach other electroactive groups, such as triphenylamines, which are known to enhance hole-transporting capabilities. nih.gov This synthetic flexibility allows for the fine-tuning of the final HTM's electronic properties, including its Highest Occupied Molecular Orbital (HOMO) energy level, to better align with the valence band of perovskite absorbers or the emissive layer in OLEDs, thereby improving device efficiency and longevity. nih.govrsc.org

Table 1: Typical Properties of Carbazole-Based Hole-Transporting Materials This table presents representative data for functional HTMs derived from carbazole precursors, illustrating the performance targets for which this compound could be a foundational building block.

| Property | Typical Value Range for Carbazole HTMs | Significance in Devices |

|---|---|---|

| HOMO Energy Level | -5.0 to -5.4 eV | Ensures efficient hole injection from the active layer. nih.gov |

| Hole Mobility (μh) | 10⁻⁵ to 10⁻³ cm²/Vs | Facilitates rapid transport of holes to the electrode, reducing recombination losses. nih.gov |

| Glass Transition Temp. (Tg) | > 120 °C | Indicates high morphological stability, preventing device degradation at operating temperatures. nih.gov |

In OLEDs, carbazole derivatives are used as host materials for phosphorescent emitters or as fluorescent emitters themselves, particularly for deep-blue emission, owing to their high triplet energy and photoluminescence quantum yield. rsc.orgnih.gov The aldehyde functionality of this compound is a key reactive site for building larger π-conjugated systems necessary for light emission.

Through chemical reactions like the Wittig or Knoevenagel condensation, the carbaldehyde group can be used to link the carbazole donor unit to an electron-accepting moiety, creating a "push-pull" or donor-π-acceptor (D-π-A) architecture. nih.gov This molecular design is fundamental for tuning the emission color and efficiency of OLED emitters. The 1,4-dimethylcarbazole unit acts as the electron-donating core, while the group added via the aldehyde function serves as the acceptor, allowing for the engineering of the molecule's band gap and, consequently, the color of the emitted light. mdpi.com

Organic dyes are the heart of DSSCs, responsible for absorbing light and injecting electrons into a semiconductor's conduction band. mdpi.comjnsam.com Effective dyes typically possess a D-π-A structure, where an electron donor (D) is connected to an electron acceptor/anchoring group (A) via a π-conjugated bridge. researchgate.netasianpubs.org Carbazole is an excellent electron donor for these systems. nih.govresearchgate.net

This compound is an ideal starting material for synthesizing such dyes. The aldehyde group can be readily converted into a π-bridge and linked to an acceptor group like cyanoacrylic acid, which also serves to anchor the dye to the titanium dioxide (TiO₂) surface of the solar cell. researchgate.net The Vilsmeier-Haack reaction, a common method for introducing aldehyde groups onto carbazoles, underscores the importance of the carbaldehyde as a gateway to these functional dyes. researchgate.net The resulting carbazole-based dyes can achieve high molar extinction coefficients and facilitate efficient intramolecular charge transfer upon photoexcitation, which are key determinants of DSSC performance. jnsam.com

Understanding the fundamental processes of charge transport and exciton (B1674681) dynamics is crucial for improving organic electronic devices. Carbazole derivatives are often used as model compounds in these studies due to their well-defined structures and rich photophysical properties. rsc.org While not directly used in devices, derivatives synthesized from this compound could serve as platforms for investigating these phenomena. By systematically modifying the structure—for example, by extending the π-conjugation through the aldehyde group—researchers can study how molecular architecture influences properties like charge mobility, exciton diffusion length, and intramolecular charge transfer. nih.gov

Fluorescent Probes and Chemosensors

The high fluorescence quantum yield of the carbazole core makes it an excellent fluorophore for chemical sensing applications. researchgate.net Fluorescent probes are designed to signal the presence of a specific analyte through a detectable change in their fluorescence properties, such as intensity or color.

The design of a selective chemosensor involves integrating a recognition site (a group that binds the target analyte) with a signaling unit (the fluorophore). rsc.org this compound embodies this principle in its precursor form. The 1,4-dimethylcarbazole unit is the fluorescent reporter, and the aldehyde group serves as a versatile reaction site to introduce a specific analyte-binding moiety.

For example, the aldehyde can be reacted with hydrazine (B178648) derivatives to create sensors for specific ions or molecules. researchgate.net Upon binding of the target analyte to the recognition site, the electronic structure of the molecule is perturbed, leading to a change in the intramolecular charge transfer (ICT) characteristics. This change modulates the fluorescence emission, resulting in a "turn-on" or "turn-off" response that signals the presence of the analyte with high sensitivity and selectivity. rsc.orgresearchgate.net The aldehyde group itself can directly react with certain analytes, such as hydrazine or specific amino compounds, leading to a distinct optical response. researchgate.netnih.gov

Table 2: Design Strategy for Chemosensors Based on Carbazole Aldehyde Precursors

| Component | Function | Role of this compound |

|---|---|---|

| Fluorophore | Emits light upon excitation | The 1,4-dimethyl-9H-carbazole core provides strong, stable fluorescence. |

| Recognition Site | Selectively binds to the target analyte | The aldehyde group (-CHO) is a reactive handle to attach a specific binding group (e.g., for metal ions, anions, or biomolecules). researchgate.net |

| Signaling Mechanism | Translates binding event into an optical signal | Analyte binding alters the electronic properties (e.g., ICT), causing a change in fluorescence emission (quenching or enhancement). rsc.org |

Photopolymerization and Photoinitiator Systems

The carbazole scaffold is a highly versatile and efficient building block for designing high-performance photoinitiators, which are crucial components in light-cured materials such as coatings, adhesives, and 3D printing resins. rsc.org These compounds can initiate both free radical polymerization (FRP) and cationic polymerization (CP) upon exposure to near-UV and visible light, making them compatible with safer, low-energy light sources like LEDs. nih.govmdpi.com

The design of carbazole-based photoinitiators focuses on modifying the core structure to optimize light absorption at specific wavelengths (e.g., 385 nm or 405 nm LEDs) and to ensure efficient interaction with other components in the photoinitiating system. nih.gov The compound this compound (referred to as Ca3 in a comparative study) was synthesized and evaluated as part of a series of six novel carbazole derivatives for its photoinitiating capabilities. rsc.orgnih.gov

These carbazole derivatives typically function within two-component or three-component photoinitiating systems. A common two-component system for both free radical and cationic polymerization pairs the carbazole derivative (e.g., Ca3) with an iodonium (B1229267) salt (Iod). nih.gov The performance of these systems is measured by the final conversion percentage of the monomer's functional groups after a set irradiation time.

In studies, this compound (Ca3) demonstrated moderate efficiency. For the cationic polymerization of EPOX monomer under a 385 nm LED, the Ca3/Iod system achieved a final conversion of 15%. Its performance in the free radical polymerization of an acrylate (B77674) monomer (TMPTA) was more notable, reaching a final conversion of 45% under the same conditions. nih.gov While its efficiency was lower than other derivatives in the same study, these findings confirm its activity as a photoinitiator. nih.gov

Below is an interactive data table summarizing the performance of this compound (Ca3) and a selection of other carbazole derivatives from the same study.

Data sourced from a study on carbazole-based photoinitiators. nih.gov CP = Cationic Polymerization of EPOX. FRP = Free Radical Polymerization of TMPTA.

The initiation of polymerization by carbazole-based systems is a photochemically driven process involving electron transfer. acs.org When the system is irradiated with light of an appropriate wavelength, the carbazole compound (Ca) absorbs a photon and is promoted to an electronically excited state (Ca*). nih.gov

In this highly energetic state, the carbazole derivative can act as a photosensitizer, transferring an electron to the co-initiator, typically an iodonium salt (Ar₂I⁺). This electron transfer reaction is thermodynamically favorable and results in the formation of a carbazole radical cation (Ca•⁺) and the decomposition of the iodonium salt to produce an aryl radical (Ar•) and an aryl iodide (ArI). nih.gov

Both the carbazole radical cation (Ca•⁺) and the aryl radical (Ar•) are reactive species capable of initiating polymerization.

For Cationic Polymerization (CP): The carbazole radical cation (Ca•⁺) can directly initiate the polymerization of monomers like epoxides. Furthermore, it can undergo subsequent reactions, such as hydrogen abstraction from the monomer or solvent, to generate a proton (H⁺), which is a very strong acid and an efficient initiator for cationic polymerization. nih.gov

For Free Radical Polymerization (FRP): The aryl radical (Ar•) generated from the iodonium salt is the primary species that initiates the polymerization of acrylate monomers by adding to the double bond. acs.org

This dual generation of both radical cations and neutral radicals allows these photoinitiating systems to be versatile for both CP and FRP, and even for hybrid polymerizations. nih.gov

Catalysis and Photoredox Catalysis

Beyond photoinitiation, the electronic properties of the carbazole scaffold make it a valuable component in the broader fields of catalysis and photoredox catalysis. The electron-rich nature of the carbazole ring allows it to participate in various chemical transformations, either as part of a ligand for a metal catalyst or as a metal-free photocatalyst itself. nih.gov

The functional groups on carbazole derivatives, such as the aldehyde group in this compound, serve as convenient handles for synthesizing more complex structures, including ligands for metal catalysis. Carbazole-carbaldehydes are common starting materials for the synthesis of Schiff base ligands.

These ligands are formed by the condensation reaction between the carbaldehyde and a primary amine. The resulting Schiff base, which contains an imine (C=N) bond, can then coordinate with various transition metals (e.g., copper, cobalt, nickel, manganese) to form stable metal complexes. These complexes have shown catalytic activity in various organic reactions, particularly in the oxidation of alkenes like styrene (B11656) and cyclohexene. The carbazole moiety in the ligand can influence the electronic properties and stability of the metal center, thereby tuning the catalytic activity of the complex.

Carbazole derivatives can play a direct role in organic transformations through metal-free photoredox catalysis. nih.gov Similar to the mechanism in photopolymerization, the excited state of the carbazole compound can engage in electron transfer with a substrate. By participating in either an oxidative or a reductive quenching cycle, the carbazole can generate radical ions from organic substrates, which then undergo further reactions. nih.gov This ability to act as a photoredox catalyst allows carbazoles to facilitate a wide range of C-H functionalizations and other bond-forming reactions under mild, light-driven conditions.

Additionally, the carbazole skeleton itself is a target for valuable organic transformations. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are used to attach aryl groups to the carbazole core, creating more complex, conjugated systems with tailored electronic and photophysical properties for applications in materials science.

Exploration of Pre Clinical Biological Activities and Mechanistic Insights

Antimicrobial and Antifungal Activities (In Vitro Studies)

Carbazole (B46965) derivatives have been extensively studied for their potential to combat microbial infections. nih.gov Various in vitro studies have demonstrated that these compounds exhibit potent inhibitory activities against a range of bacterial and fungal strains, including multidrug-resistant clinical isolates. researchgate.netnih.gov The antimicrobial potential of carbazole hybrids and derivatives substituted at different positions has been a subject of significant research. researchgate.netsrce.hr

For instance, novel series of carbazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal species. nih.govnih.gov The minimum inhibitory concentrations (MICs) for some of the most potent carbazole derivatives have been reported to be as low as 0.5 to 2 µg/ml. researchgate.netnih.govtandfonline.com Studies on isopropanol-conjugated carbazole azoles revealed significant activity, with one compound, in particular, inhibiting E. faecalis, S. aureus, and C. parapsilosis with MIC values of 2, 4, and 4 μg/mL, respectively. nih.gov Another study highlighted a carbazole derivative demonstrating strong antibacterial activity towards B. subtilis with a MIC of 1.9 µg/mL, which was more potent than the standard drug amikacin. nih.gov

| Compound Type | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Carbazole Dihydrotriazine Derivative (8f) | Bacterial and Fungal Strains | 0.5–2 | researchgate.netnih.gov |

| Carbazole Aminoguanidine (B1677879) Derivative (9d) | Bacterial and Fungal Strains | 0.5–2 | researchgate.netnih.gov |

| Triazolyl Carbazole (3f) | E. faecalis | 2 | nih.gov |

| Triazolyl Carbazole (3f) | S. aureus | 4 | nih.gov |

| Triazolyl Carbazole (3f) | C. parapsilosis | 4 | nih.gov |

| Dehydroabietic Acid-Based Carbazole (11d) | B. subtilis | 1.9 | nih.gov |

The antimicrobial effects of carbazole derivatives are attributed to several mechanisms of action. A primary mode of action is the inhibition of essential enzymes necessary for pathogen survival. researchgate.net One key target is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of thymine, which is required for DNA replication. researchgate.netwikipedia.org Certain carbazole derivatives, particularly those containing an aminoguanidine group, have shown a strong binding ability to DHFR, which may account for their antimicrobial effect. researchgate.netresearchgate.net

Another significant mechanism is the inhibition of the fungal plasma membrane proton adenosine (B11128) triphosphatase (H+-ATPase). researchgate.net This enzyme is vital for maintaining the electrochemical gradient across the fungal cell membrane. Inhibition of H+-ATPase leads to depolarization of the plasma membrane and disruption of cellular functions. nih.gov Some carbazole derivatives have been identified as potent inhibitors of this P-type ATPase, leading to the inhibition of ATP hydrolysis and broad-spectrum antifungal activity. researchgate.netnih.gov Furthermore, some carbazole compounds are believed to interact with bacterial DNA by forming non-covalent bonds with DNA gyrase enzymes, which can block DNA replication and lead to bacterial cell death. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have provided valuable insights into the structural features required for the antimicrobial potency of carbazole derivatives. The nature and position of substituents on the carbazole ring significantly influence the biological activity. researchgate.net

For instance, the introduction of a dihydrotriazine group has been implicated in increasing antimicrobial potency while reducing toxicity. researchgate.netnih.gov SAR studies on isopropanol-conjugated carbazole azoles indicated that the introduction of halogens with strong electronegativity, such as chlorine, at the 3,6-positions of the carbazole ring was beneficial for inhibitory activities. nih.gov The comparison between a chloro-substituted compound and a bromo-substituted one showed that the stronger electronegativity of chlorine was more favorable for activity. nih.gov

Moreover, substitutions at the C-3 and C-6 positions have been found to yield more potent antibacterial activity compared to substitutions at the C-2 and C-7 positions. researchgate.net The presence of electron-donating groups, such as hydroxy, alkoxy, and alkyl groups on the aromatic system, has also been shown to contribute significantly to both antifungal and antibacterial activity. researchgate.net N-substituted carbazole derivatives have also demonstrated considerable antimicrobial activities. researchgate.net

Antiviral Activity (e.g., Anti-HIV)

In addition to antimicrobial properties, carbazole derivatives have been investigated for their antiviral potential, particularly against the Human Immunodeficiency Virus (HIV). nih.govnih.gov A preliminary biological investigation of a series of chloro-1,4-dimethyl-9H-carbazoles revealed moderate antiviral activity. nih.govbohrium.com

In these studies, compounds were tested in TZM-bl cells, which express CD4, CXCR4, and CCR5. nih.govnih.gov The results showed that a nitro-derivative of chloro-1,4-dimethyl-carbazole exhibited the most interesting anti-HIV profile, suggesting it could be a suitable lead for further development. nih.govnih.govbohrium.com The position of the chlorine atom on the carbazole scaffold appeared to be important for antiviral activity, with compounds having chlorine at position 7 showing greater activity than those with chlorine at position 8. bohrium.com The substituent at other positions also influenced the activity, with the order of effect being H < NH2 < NO2. nih.gov

The precise mechanism by which these carbazole derivatives inhibit HIV replication is still under investigation. However, initial studies suggest that their mode of action differs from many established antiretroviral drugs. The life cycle of a virus presents multiple potential targets for therapeutic intervention, including attachment, entry, reverse transcription, integration, and protease activity. achengula.comnih.gov

For the active chloro-1,4-dimethyl-9H-carbazole derivatives, it was found that they did not inhibit the reverse transcriptase enzyme. nih.gov This indicates that they likely target other stages of the HIV-1 replication cycle. nih.govbohrium.com Since no significant differences were observed when testing the compounds against viruses that use either the CXCR4 or CCR5 co-receptors, it is suggested that the antiviral activity may be due to the inhibition of different, possibly later, stages of the viral life cycle. nih.govbohrium.com

Enzyme Inhibition Studies (In Vitro)

The biological activities of carbazole derivatives are often rooted in their ability to inhibit specific enzymes. nih.gov As discussed in the context of their antimicrobial mechanisms, these compounds can target enzymes crucial for the survival of pathogens.

H+-ATPase: A series of carbazole compounds, particularly tetrahydrocarbazoles, have been identified as novel and potent inhibitors of P-type ATPases. researchgate.netnih.gov In vitro studies have shown that these compounds inhibit the ATP hydrolysis activity of the essential fungal H+-ATPase. researchgate.net This inhibition disrupts the proton pump's function, which is critical for fungal cell viability. nih.gov SAR studies have indicated that halogen substituents, such as chloro groups, on the carbazole structure linked to a basic amine moiety are required for potent H+-ATPase inhibitory activity. researchgate.net

Dihydrofolate Reductase (DHFR): DHFR is a well-established target for antimicrobial agents because it is a key enzyme in the folate biosynthesis pathway, which is essential for producing nucleotides for DNA synthesis. wikipedia.orgorscience.ru In vitro enzyme activity assays have suggested that the binding of certain carbazole derivatives to DHFR could be responsible for their antimicrobial effect. researchgate.netnih.gov For example, a specific carbazole derivative (compound 8f) was shown to inhibit DHFR, supporting this as a plausible mechanism of action. researchgate.netresearchgate.net

Elucidation of Inhibition Mechanisms (e.g., Allosteric vs. Active Site Binding)

Research into the specific enzyme inhibition mechanisms of 1,4-dimethyl-9H-carbazole-9-carbaldehyde is an emerging field. While the broader class of carbazole derivatives is known to inhibit various enzymes, including topoisomerases and urease, the precise mode of action for this particular compound, such as whether it binds to an allosteric or active site, is not yet extensively detailed in the current literature. acgpubs.orgunibas.itacgpubs.org Computational docking studies on related carbazole structures suggest that binding often occurs within the adenosine triphosphate (ATP) binding site of kinases, indicating a competitive inhibition mechanism for some derivatives. nih.gov However, specific experimental validation for this compound is required to confirm its primary binding sites and inhibitory kinetics.